Glyceryl tri(hexadecanoate-d31)

Catalog No.
S874955
CAS No.
241157-04-0
M.F
C51H98O6
M. Wt
900.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glyceryl tri(hexadecanoate-d31)

CAS Number

241157-04-0

Product Name

Glyceryl tri(hexadecanoate-d31)

IUPAC Name

2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)propyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoate

Molecular Formula

C51H98O6

Molecular Weight

900.9 g/mol

InChI

InChI=1S/C51H98O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-49(52)55-46-48(57-51(54)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)47-56-50(53)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h48H,4-47H2,1-3H3/i1D3,2D3,3D3,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D2,26D2,27D2,28D2,29D2,30D2,31D2,32D2,33D2,34D2,35D2,36D2,37D2,38D2,39D2,40D2,41D2,42D2,43D2,44D2,45D2

InChI Key

PVNIQBQSYATKKL-JGBASCRPSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OCC(COC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])OC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H]

Tracer Studies in Metabolism

One primary application of glyceryl tri(hexadecanoate-d31) is in tracer studies investigating fat metabolism. Fat, stored in the body as triglycerides, plays a crucial role in energy storage and utilization. By incorporating glyceryl tri(hexadecanoate-d31) into a cell culture or animal model, researchers can track the fate of the labeled fat molecules. Since the deuterium label is detectable using techniques like mass spectrometry, scientists can measure the uptake, breakdown, and storage of fat by the cells or organism. This information provides valuable insights into lipid metabolism and its role in health and disease [PubChem Glyceryl tri(hexadecanoate-d31), ].

Glyceryl tri(hexadecanoate-d31), also known as glyceryl tripalmitate-d31 or tri(palmitin-d31), is a specific type of triglyceride (fat) molecule. It consists of a glycerol backbone linked to three palmitic acid (hexadecanoic acid) chains, with all the hydrogen atoms in the palmitic acid chains replaced by deuterium (hydrogen with an extra neutron), denoted by "d31" [, ]. This isotopic enrichment with deuterium makes it a valuable tool in scientific research, particularly for studying fat metabolism and related processes [].


Molecular Structure Analysis

The key feature of Glyceryl tri(hexadecanoate-d31) is its structure:

  • Glycerol backbone: A three-carbon molecule with hydroxyl (OH) groups on two carbons.
  • Palmitic acid chains: Each chain has 16 carbons (hexadecanoate) and a carboxylic acid (COOH) group at one end.
  • Deuterium enrichment: All hydrogen atoms in the palmitic acid chains are replaced by deuterium (d), denoted by "d31".

This specific structure allows for several notable aspects:

  • Hydrophobic interactions: The long, uncharged hydrocarbon chains (palmitic acid) make the molecule hydrophobic (water-fearing), allowing it to interact with other lipids and cell membranes.
  • Isotopic labeling: The deuterium enrichment differentiates these palmitic acid chains from regular ones, enabling researchers to track their movement and metabolism in experiments [].

Chemical Reactions Analysis

While specific reaction pathways for Glyceryl tri(hexadecanoate-d31) might require further investigation, some general reactions involving triglycerides are relevant:

  • Hydrolysis: Triglycerides can be broken down into glycerol and fatty acids by enzymes called lipases. This reaction is crucial for fat digestion and energy production in the body.

Equation: Glyceryl tri(hexadecanoate) + 3H2O -> Glycerol + 3 Hexadecanoic acid (palmitic acid)

  • Esterification: Conversely, fatty acids can combine with glycerol to form triglycerides under specific conditions. This reaction is involved in fat synthesis.

Physical And Chemical Properties Analysis

  • Melting point: Around 63°C (regular tripalmitin) []
  • Boiling point: Decomposes before boiling (regular tripalmitin)
  • Solubility: Insoluble in water, soluble in organic solvents like chloroform

The primary function of Glyceryl tri(hexadecanoate-d31) is not directly applicable as it's used as a research tool. Its mechanism of action lies in its ability to mimic regular tripalmitin while allowing researchers to track its fate in biological systems due to the deuterium labeling []. This helps understand fat metabolism, absorption, and potential interactions with other molecules.

  • Dust: Inhalation of dust may cause irritation.
  • Skin contact: Prolonged contact may cause dryness or irritation.
  • Flammability: Likely combustible, similar to other fats and oils.

XLogP3

21.9

Dates

Modify: 2023-08-16

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